The 4N1K Peptide: A Technical Guide to its Origin, Discovery, and Controversial Role in CD47 Signaling
The 4N1K Peptide: A Technical Guide to its Origin, Discovery, and Controversial Role in CD47 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4N1K peptide, with the sequence KRFYVVMWKK, is a decapeptide derived from the C-terminal globular domain of thrombospondin-1 (TSP-1). Initially heralded as a specific ligand for the CD47 receptor, it became a widely used tool to investigate the biological functions of this "don't eat me" signal. However, subsequent research has cast significant doubt on its specificity, revealing potent CD47-independent effects that complicate the interpretation of historical data and guide future research. This technical guide provides an in-depth exploration of the origin and discovery of the 4N1K peptide, a critical analysis of its interaction with CD47, detailed experimental protocols for its study, and a summary of the signaling pathways it modulates.
Origin and Discovery
The journey to the identification of the 4N1K peptide began with broader studies into the anti-angiogenic properties of its parent protein, thrombospondin-1 (TSP-1).
Early Studies on Thrombospondin-1
In the early 1990s, research focused on identifying the specific domains of TSP-1 responsible for its ability to inhibit the formation of new blood vessels. A key study by Tolsma and colleagues in 1993 demonstrated that the anti-angiogenic activity of TSP-1 resides in two separate domains: the procollagen homology region and the type 1 repeats.[1][2][3] This work, while not pinpointing the 4N1K sequence, was instrumental in establishing the principle of dissecting TSP-1's function through its constituent peptides.
Identification of the CD47-Binding Motif
Subsequent research homed in on the C-terminal domain of TSP-1 as a critical region for cell adhesion. The peptide with the sequence KRFYVVMWKK, later known as 4N1K, was identified as being derived from this C-terminal cell-binding domain.[4][5] The core active motif, VVM (Val-Val-Met), was found to be essential for the binding of TSP-1 to its receptor, CD47, also known as integrin-associated protein (IAP).[6] To enhance solubility, lysine residues were added to the N- and C-termini of the core RFYVVMWK sequence, giving rise to the 4N1K decapeptide.[7]
The discovery that 4N1K could inhibit FGF-2-induced neovascularization in the mouse cornea and block the tube formation of endothelial cells further solidified its role as a biologically active peptide derived from TSP-1.[4] For a time, 4N1K was widely considered a specific agonist of CD47, capable of eliciting programmed cell death in tumor cells, making it an attractive candidate for cancer therapy development.[8][9]
The Controversy: CD47-Dependent vs. CD47-Independent Effects
A significant body of evidence has emerged challenging the specificity of 4N1K for the CD47 receptor. These findings are critical for the interpretation of studies utilizing this peptide and for the design of future experiments.
Evidence for CD47-Independent Mechanisms
Seminal work by Lim and colleagues demonstrated that many of the biological effects attributed to 4N1K occur independently of CD47 expression.[10][11][12][13] Their research revealed that 4N1K can:
-
Promote non-specific binding of antibodies: 4N1K was found to increase the binding of various IgG antibodies to cell surfaces, including to cells deficient in the target integrin.[7][11][12] This suggests that 4N1K may interact with immunoglobulin domains non-specifically.
-
Bind to CD47-deficient cells: Cells lacking CD47 were able to bind to immobilized 4N1K as effectively as their CD47-expressing counterparts.[11][12][14]
-
Induce cell death in a CD47-independent manner: The peptide analog PKHB1, which has an identical sequence to 4N1K but with terminal D-lysines, and 4N1K itself, were shown to induce cell death in leukemic cell lines that were deficient in CD47.[7]
These findings strongly suggest that 4N1K's mechanism of action is more complex than simple ligation of CD47 and may involve interactions with other cell surface molecules or a general propensity to bind to cell membranes.[7][10]
Implications for Research
The CD47-independent effects of 4N1K necessitate a critical re-evaluation of studies that have used this peptide as a specific CD47 ligand without appropriate controls. For future studies, it is imperative to include CD47-knockdown or knockout cell lines to validate that any observed effects are genuinely mediated by the CD47 receptor.[7]
Quantitative Data
The following tables summarize quantitative data from various studies on the 4N1K peptide.
| Parameter | Cell Line/System | Concentration/Value | Outcome | Reference |
| Inhibition of Adhesion | Jurkat 6A and A1 (β1-deficient) | 50 µM | Significant decrease in adhesion to fibronectin. | [11] |
| Stimulation of Adhesion | JinB8 and JinB8-CD47 | 12.5 to 25 µM | Increased adhesion to fibronectin. | [12] |
| Inhibition of Tube Formation | IBE (murine brain capillary endothelial cells) | Not specified | Inhibition of FGF-2-induced tube formation. | [4] |
| Binding to RBCs | Old cd47+/+ mouse RBCs | 100 nM | Significantly enhanced binding compared to young cd47+/+ mouse RBCs. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the 4N1K peptide, synthesized from descriptions in the cited literature.
Solid-Phase Peptide Synthesis of 4N1K
This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[15][16][17][18][19]
Materials:
-
Fmoc-protected amino acids (Lys(Boc), Arg(Pbf), Phe, Tyr(tBu), Val, Met, Trp(Boc))
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.
-
Add DIC and OxymaPure to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the 4N1K sequence (K-R-F-Y-V-V-M-W-K-K).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Cell Adhesion Assay with Immobilized 4N1K
This protocol describes a static cell adhesion assay.[14][20][21][22][23]
Materials:
-
96-well microtiter plates
-
4N1K peptide and control peptide (e.g., 4NGG)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell Tracker Green or other fluorescent cell dye
-
Fluorometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µM 4N1K or control peptide in PBS for 1 hour at room temperature.
-
Washing: Wash the wells twice with PBS to remove unbound peptide.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Labeling: Label the cells (e.g., Jurkat cells) with a fluorescent dye such as Cell Tracker Green according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the labeled cells in serum-free media and add them to the coated wells.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorometer. The percentage of adhesion can be calculated by comparing the fluorescence before and after washing.
Flow Cytometry for Integrin Activation
This protocol is for assessing integrin activation using a conformation-specific antibody.[11][24][25][26][27]
Materials:
-
Cells of interest (e.g., Jurkat T-cells)
-
4N1K peptide
-
Activation-dependent primary antibody (e.g., HUTS-21 for β1-integrin)
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate the cells with 50 µM 4N1K or a control peptide for 30 minutes at 37°C. A positive control for integrin activation, such as MnCl2 (1 mM), should be included.
-
Primary Antibody Staining: Add the primary antibody (e.g., HUTS-21) that specifically recognizes the activated conformation of the integrin of interest and incubate for 30 minutes on ice.
-
Washing: Wash the cells with cold PBS to remove unbound primary antibody.
-
Secondary Antibody Staining: Add the fluorophore-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells with cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of integrin activation.
Signaling Pathways and Visualizations
The 4N1K peptide has been shown to modulate several downstream signaling pathways, both dependent and independent of CD47.
CD47-Dependent Signaling (Putative)
Historically, 4N1K was thought to initiate signaling through CD47, leading to the regulation of integrin function and induction of apoptosis.
References
- 1. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of thrombospondin-1-derived peptide, 4N1K, in FGF-2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aging‐associated changes in CD47 arrangement and interaction with thrombospondin‐1 on red blood cells visualized by super‐resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 Mimetic Agonist Peptides Induce Selective Death in Tumor Cells: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CD47-independent effects mediated by the TSP-derived 4N1K peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CD47-Independent Effects Mediated by the TSP-Derived 4N1K Peptide | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. CD47-Independent Effects Mediated by the TSP-Derived 4N1K Peptide | PLOS One [journals.plos.org]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 24. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 25. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluating integrin activation with time-resolved flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
